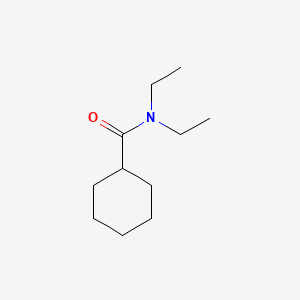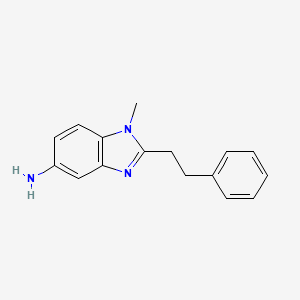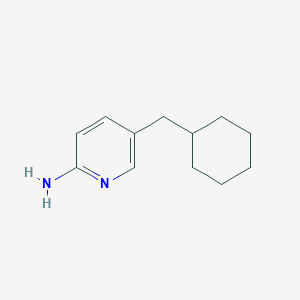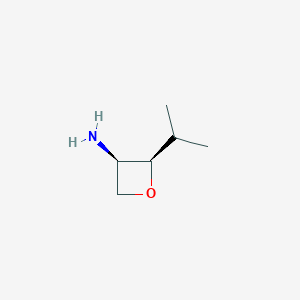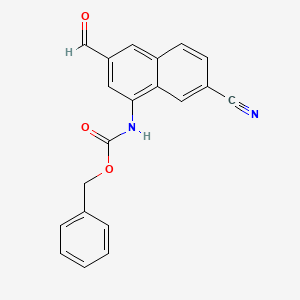
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis and various industrial applications. This compound features a benzyl group attached to a naphthalene ring, which is further substituted with cyano and formyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate typically involves the reaction of benzyl carbamate with a naphthalene derivative. One common method is the condensation of benzyl carbamate with a naphthalene derivative under acidic conditions. The reaction is usually carried out in polar protic or aprotic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd-C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl (7-cyano-3-carboxynaphthalen-1-yl)carbamate.
Reduction: Benzyl (7-amino-3-formylnaphthalen-1-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the naphthalene ring.
Naphthyl carbamate: Lacks the benzyl group but contains the naphthalene ring.
Benzyl (7-cyano-3-hydroxynaphthalen-1-yl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is unique due to the presence of both cyano and formyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
823236-23-3 |
|---|---|
Fórmula molecular |
C20H14N2O3 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
benzyl N-(7-cyano-3-formylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C20H14N2O3/c21-11-15-6-7-17-8-16(12-23)10-19(18(17)9-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-10,12H,13H2,(H,22,24) |
Clave InChI |
BOLAHROZDCXYNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C3C=C(C=CC3=CC(=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


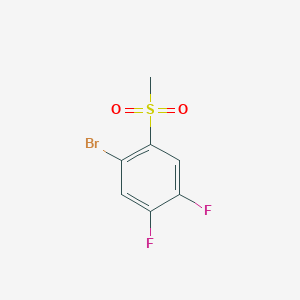
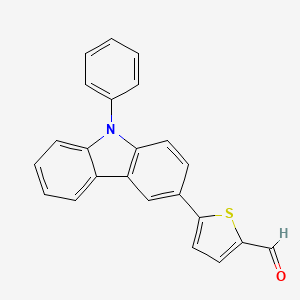
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
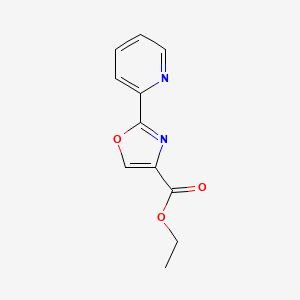
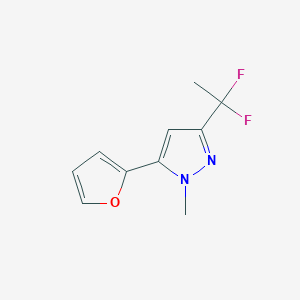
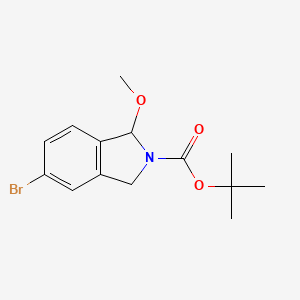
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
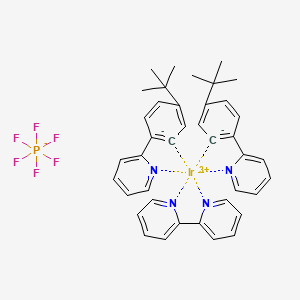
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
